

The Roche Ester: A Cornerstone in Chiral Synthesis

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Compound of Interest

Compound Name: (S)-Methyl 3-hydroxy-2-methylpropanoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Roche ester, encompassing the methyl and ethyl esters of both (R)- and (S)-3-hydroxy-2-methylpropanoic acid, stands as a pivotal chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylate group, combined with a defined stereocenter, has rendered it an invaluable starting material for the asymmetric synthesis of a vast array of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of the history, synthesis, properties, and applications of the Roche ester, with a focus on detailed experimental protocols and its role in drug discovery and development.

Discovery and History

The term "Roche ester" is colloquially used in the chemical community to refer to the enantiomerically pure forms of methyl and ethyl 3-hydroxy-2-methylpropanoate. While a single definitive "discovery" publication from Hoffmann-La Roche that explicitly names the compound is not readily apparent, the association stems from pioneering work at the company in the early 1970s. Research led by G. Saucy and R. Borer at Hoffmann-La Roche on the total synthesis of steroids involved the preparation of chiral hydroxy esters as key intermediates. This work highlighted the utility of such compounds as versatile chiral synthons, and their subsequent

commercial availability and widespread use in academic and industrial laboratories solidified the "Roche ester" moniker.

The true value of the Roche ester was further cemented by its application in the total synthesis of complex polyketide natural products. Notably, its use in the synthesis of fragments of potent anticancer agents like discodermolide and dictyostatin demonstrated its strategic importance in constructing intricate stereochemical arrays.^[1] These syntheses showcased the ability to elaborate the Roche ester into more complex structures with high diastereoselectivity, making it a go-to starting material for many synthetic campaigns.

Physicochemical and Spectroscopic Properties

The enantiomers of both the methyl and ethyl Roche esters are colorless liquids at room temperature. Their physical and spectroscopic properties are crucial for their characterization and are summarized in the tables below.

Table 1: Physicochemical Properties of Roche Esters

Property	Methyl (R)-(-)-3-hydroxy-2-methylpropanoate	Methyl (S)-(+)-3-hydroxy-2-methylpropanoate	Ethyl (R)-(-)-3-hydroxy-2-methylpropanoate	Ethyl (S)-(+)-3-hydroxy-2-methylpropanoate
CAS Number	72657-23-9[2]	80657-57-4	87884-36-4	33336-42-8
Molecular Formula	C ₅ H ₁₀ O ₃ [2]	C ₅ H ₁₀ O ₃	C ₆ H ₁₂ O ₃ [3]	C ₆ H ₁₂ O ₃
Molecular Weight	118.13 g/mol [2]	118.13 g/mol	132.16 g/mol [3]	132.16 g/mol
Boiling Point	76-77 °C @ 12 mmHg[2]	74 °C @ 10 mmHg[4]	Not specified	Not specified
Density	1.066 g/mL at 25 °C[2]	1.071 g/mL at 25 °C[4]	Not specified	Not specified
Optical Rotation	[α] ¹⁹ /D -26° (c=4 in methanol)[2]	[α] ¹⁹ /D +26° (c=4 in methanol)[4]	Not specified	Not specified
Refractive Index	n _{20/D} 1.425 (lit.) [2]	n _{20/D} 1.425 (lit.) [4]	Not specified	Not specified

Table 2: Spectroscopic Data for Methyl (R)-(-)-3-hydroxy-2-methylpropanoate

Technique	Data
¹ H NMR (CDCl ₃)	δ 3.74 (s, 3H, OCH ₃), 3.71-3.67 (m, 2H, CH ₂ OH), 2.68 (m, 1H, CH), 1.21 (d, J=7.1 Hz, 3H, CH ₃)[5]
¹³ C NMR (CDCl ₃)	δ 175.8, 65.2, 51.9, 44.8, 13.9
IR (Neat)	ν 3430 (br, OH), 2970, 1735 (C=O), 1190, 1070 cm ⁻¹
Mass Spec (EI)	m/z 118 (M ⁺), 103, 87, 59

Asymmetric Synthesis of Roche Ester

The enantioselective synthesis of the Roche ester is of paramount importance. Two of the most powerful and widely used methods are transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Materials:

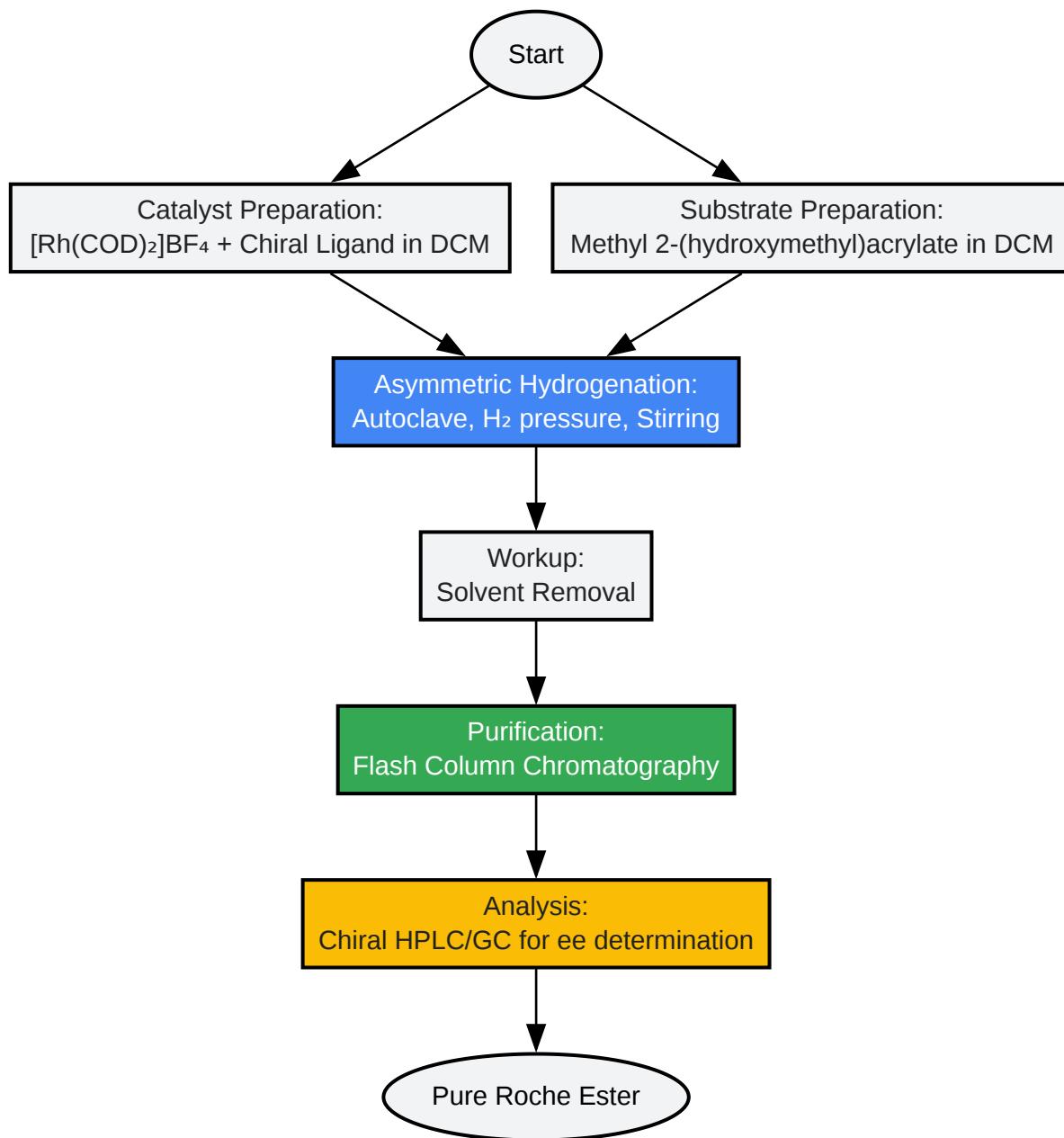
- Methyl 2-(hydroxymethyl)acrylate
- $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
- (R,R)-Ph-BPE (or other suitable chiral phosphine ligand)
- Dichloromethane (DCM), degassed
- Hydrogen gas (high purity)
- Autoclave or high-pressure hydrogenation reactor

Procedure:

- In a glovebox, a Schlenk flask is charged with $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (0.001 mmol) and the chiral phosphine ligand (0.0011 mmol).
- Degassed DCM (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
- In a separate flask, methyl 2-(hydroxymethyl)acrylate (1.0 mmol) is dissolved in degassed DCM (5 mL).
- The substrate solution is transferred to the autoclave.
- The catalyst solution is then transferred to the autoclave via cannula.

- The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
- The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 bar) and the reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).
- After the reaction is complete, the pressure is carefully released.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure Roche ester.
- The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

DOT Diagram: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow



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Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Biocatalytic Reduction using Ene-Reductases

Ene-reductases, a class of enzymes from the "Old Yellow Enzyme" family, can asymmetrically reduce the carbon-carbon double bond of activated alkenes like methyl 2-(hydroxymethyl)acrylate with high enantioselectivity.^[6] This biocatalytic approach offers several advantages, including mild reaction conditions (aqueous medium, room temperature,

atmospheric pressure) and high stereospecificity. The process requires a nicotinamide cofactor (NADH or NADPH), which is typically regenerated *in situ* using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase).[\[7\]](#)

Materials:

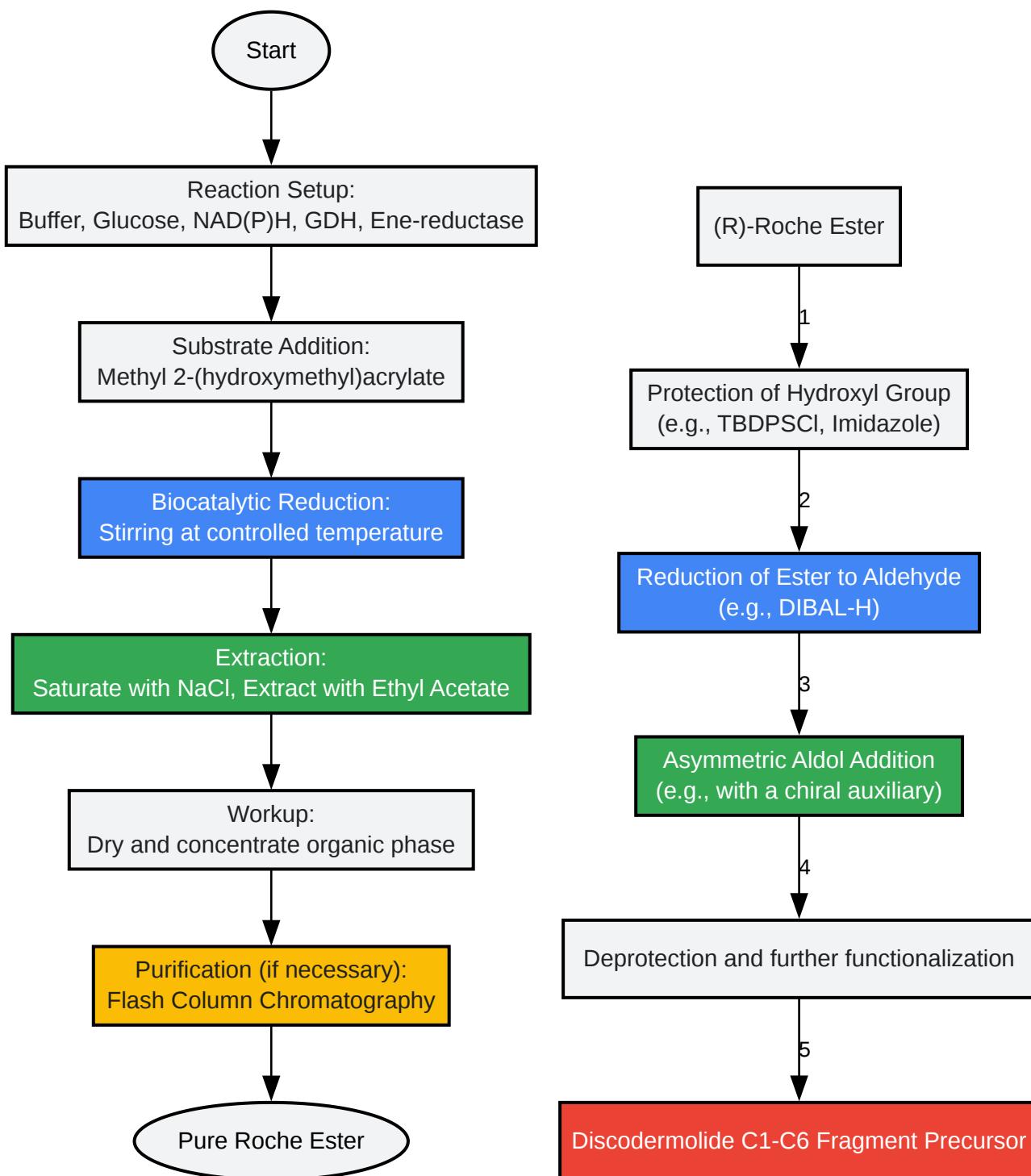
- Ene-reductase (e.g., from *Saccharomyces cerevisiae*)
- Methyl 2-(hydroxymethyl)acrylate
- NADPH or NADH
- Glucose dehydrogenase (GDH)
- D-Glucose
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Ethyl acetate

Procedure:

- In a reaction vessel, prepare a solution of phosphate buffer containing D-glucose (e.g., 1.5 equivalents relative to the substrate).
- Add NAD(P)H (catalytic amount, e.g., 0.01 equivalents).
- Add the glucose dehydrogenase for cofactor regeneration.
- Add the ene-reductase to the buffered solution.
- Dissolve methyl 2-(hydroxymethyl)acrylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
- Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.

- Upon completion, saturate the aqueous phase with NaCl.
- Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by flash column chromatography if necessary.
- Determine the enantiomeric excess by chiral HPLC or GC.

DOT Diagram: Biocatalytic Reduction Workflow

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